molecular formula C18H29N5O B2607572 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one CAS No. 1002002-50-7

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one

Cat. No.: B2607572
CAS No.: 1002002-50-7
M. Wt: 331.464
InChI Key: KSKYNNNTQOWECJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a piperidine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with a suitable halogenated compound under basic conditions.

    Pyridazine Ring Formation: The piperazine derivative is then reacted with a pyridazine precursor, such as a halogenated pyridazine, under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine and pyridazine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The piperidine and pyridazine moieties are known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is unique due to its specific combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-18(2,3)17(24)23-13-11-22(12-14-23)16-8-7-15(19-20-16)21-9-5-4-6-10-21/h7-8H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKYNNNTQOWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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